molecular formula C18H23NO5 B13829942 Dehydrosenecionine CAS No. 28379-63-7

Dehydrosenecionine

Cat. No.: B13829942
CAS No.: 28379-63-7
M. Wt: 333.4 g/mol
InChI Key: UFHUKMOBKQSATC-LVXQNXKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrosenecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It is a derivative of senecionine and is produced by many plants in the Senecio genus, including Jacobaea vulgaris (Senecio jacobaea) . This compound is known for its hepatotoxicity and potential carcinogenicity, making it a subject of interest in toxicological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .

Scientific Research Applications

Dehydrosenecionine has several applications in scientific research:

Comparison with Similar Compounds

  • Dehydromonocrotaline
  • Dehydroseneciphylline
  • Dehydroriddelliine
  • Dehydroretronecine

Comparison: Dehydrosenecionine is unique among these compounds due to its specific structure and the potency of its toxic effects. While all these compounds share the pyrrolizidine alkaloid backbone, this compound’s macrocyclic diester structure makes it a more potent DNA cross-linker and hepatotoxin .

Properties

CAS No.

28379-63-7

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1

InChI Key

UFHUKMOBKQSATC-LVXQNXKVSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.